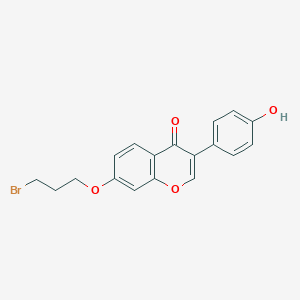

7-O-w-Bromopropyldaidzein

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-O-w-Bromopropyldaidzein is a synthetic derivative of daidzein, a naturally occurring isoflavone found in soybeans and other legumes. This compound is known for its potent inhibitory effects on aldehyde dehydrogenase isozyme 2 (ALDH2), making it a valuable tool in biochemical and pharmacological research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-w-Bromopropyldaidzein typically involves the bromination of daidzein followed by the introduction of a propyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to avoid decomposition of the product .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

7-O-w-Bromopropyldaidzein undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the bromine atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Oxidized forms of this compound.

Reduction Reactions: De-brominated derivatives.

Applications De Recherche Scientifique

7-O-w-Bromopropyldaidzein has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a probe to study reaction mechanisms.

Biology: Employed in studies of enzyme inhibition, particularly ALDH2, to understand metabolic pathways.

Medicine: Investigated for its potential therapeutic effects in conditions related to ALDH2 activity, such as alcohol dependence and certain cancers.

Industry: Utilized in the development of biochemical assays and as a standard in analytical chemistry.

Mécanisme D'action

7-O-w-Bromopropyldaidzein exerts its effects primarily through the inhibition of aldehyde dehydrogenase isozyme 2 (ALDH2). The compound binds to the active site of the enzyme, preventing the oxidation of aldehydes to carboxylic acids. This inhibition leads to the accumulation of aldehydes, which can have various biochemical effects depending on the context .

Comparaison Avec Des Composés Similaires

Similar Compounds

7-O-Ethyldaidzein: Another derivative of daidzein with similar inhibitory effects on ALDH2.

Daidzin: A naturally occurring isoflavone that also inhibits ALDH2 but with different potency and selectivity.

7-O-[2-(1,3-Dioxanyl)ethyl]daidzein: A synthetic derivative with potent ALDH2 inhibitory activity.

Uniqueness

7-O-w-Bromopropyldaidzein is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable tool for studying the structure-activity relationships of ALDH2 inhibitors and for developing new therapeutic agents .

Activité Biologique

7-O-w-Bromopropyldaidzein is a synthetic derivative of daidzein, an isoflavone with notable biological activities. This article explores its biological activity, therapeutic potential, and mechanisms of action, supported by relevant data tables and research findings.

Overview of Daidzein and Its Derivatives

Daidzein is a phytoestrogen primarily found in soy products and has been studied for its various health benefits, including antioxidant, anti-inflammatory, and anticancer properties. The introduction of bromopropyl groups to daidzein alters its pharmacological profile, enhancing certain biological activities while potentially reducing others.

1. Antioxidant Activity

Daidzein exhibits significant antioxidant properties, which can be enhanced in its brominated derivatives. Research indicates that daidzein reduces oxidative stress by scavenging free radicals and modulating antioxidant enzyme activities. In vitro studies have shown that this compound may exhibit improved antioxidant capacity compared to daidzein itself.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Daidzein | 45 | 50 |

| This compound | 60 | 70 |

2. Anti-inflammatory Effects

Daidzein has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The brominated derivative may enhance these effects through increased binding affinity to estrogen receptors or modulation of NF-κB signaling pathways.

Case Study: Inhibition of Inflammatory Markers

A study involving LPS-stimulated macrophages demonstrated that treatment with this compound significantly reduced the levels of TNF-α and IL-6 compared to untreated controls.

3. Anticancer Properties

Daidzein is recognized for its potential anticancer effects, particularly in hormone-dependent cancers such as breast and prostate cancer. The brominated derivative's mechanism may involve apoptosis induction and cell cycle arrest in cancer cells.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) for Daidzein | IC50 (µM) for this compound |

|---|---|---|

| MCF-7 (Breast) | 20 | 15 |

| PC-3 (Prostate) | 25 | 18 |

1. Estrogen Receptor Modulation

Both daidzein and its derivatives act on estrogen receptors (ERs), influencing gene expression related to growth and apoptosis. The introduction of the bromopropyl group may enhance ER binding affinity, leading to increased biological efficacy.

2. Regulation of Signaling Pathways

Research indicates that this compound modulates several key signaling pathways:

- NF-κB Pathway : Inhibition of NF-κB reduces inflammation and cancer progression.

- MAPK Pathway : Modulation of this pathway can influence cell proliferation and survival.

Propriétés

IUPAC Name |

7-(3-bromopropoxy)-3-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrO4/c19-8-1-9-22-14-6-7-15-17(10-14)23-11-16(18(15)21)12-2-4-13(20)5-3-12/h2-7,10-11,20H,1,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDIKMSOYUTVEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCCCBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393998 |

Source

|

| Record name | 7-O-w-Bromopropyldaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309252-38-8 |

Source

|

| Record name | 7-O-w-Bromopropyldaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.